molecular formula C8H15BrO B2993039 1-Bromo-3-(tert-butoxy)cyclobutane CAS No. 1501509-75-6

1-Bromo-3-(tert-butoxy)cyclobutane

Cat. No.: B2993039
CAS No.: 1501509-75-6
M. Wt: 207.111
InChI Key: KPSLXTOCYSMBTR-UHFFFAOYSA-N
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Description

1-Bromo-3-(tert-butoxy)cyclobutane is an organic compound with the molecular formula C8H15BrO and a molecular weight of 207.11 g/mol . This compound is characterized by a cyclobutane ring substituted with a bromine atom and a tert-butoxy group. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

1-Bromo-3-(tert-butoxy)cyclobutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of reaction mechanisms and the development of new synthetic methodologies.

    Biology and Medicine: The compound can be used in the design of biologically active molecules, potentially leading to the development of new pharmaceuticals.

    Industry: It serves as a building block in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for “1-Bromo-3-(tert-butoxy)cyclobutane” indicates that it is a highly flammable liquid and vapor. It can cause skin irritation and serious eye irritation . Proper handling and storage instructions should be followed to ensure safety .

Preparation Methods

The synthesis of 1-Bromo-3-(tert-butoxy)cyclobutane can be achieved through several methods. One common synthetic route involves the bromination of 3-(tert-butoxy)cyclobutene. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-3-(tert-butoxy)cyclobutane undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for substitution and elimination, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Bromo-3-(tert-butoxy)cyclobutane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a bromine atom and a tert-butoxy group on a cyclobutane ring, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-bromo-3-[(2-methylpropan-2-yl)oxy]cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSLXTOCYSMBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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